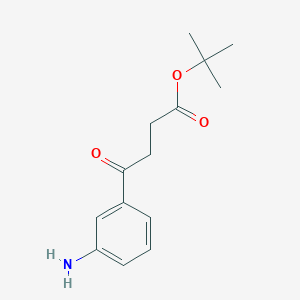

![molecular formula C16H16Cl2N4OS B2753601 5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-71-2](/img/structure/B2753601.png)

5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The compound also contains a 3,4-dichlorophenyl group, which is a phenyl ring substituted with two chlorine atoms at the 3rd and 4th positions .

Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated heterocycle, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Aplicaciones Científicas De Investigación

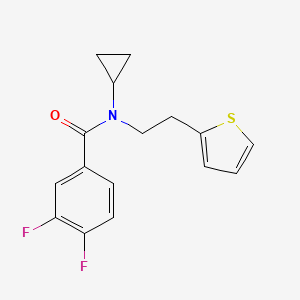

- Researchers have explored the potential of this compound as an antitumor agent. Its structural features may contribute to inhibiting cancer cell growth or metastasis. Further studies are needed to elucidate its precise mechanism of action and efficacy against specific cancer types .

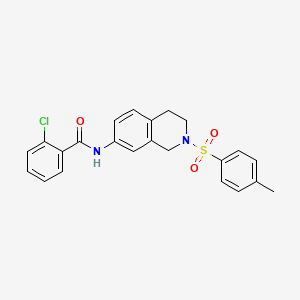

- The compound has demonstrated neuroprotective effects, preventing neuronal cell death induced by the PI3-kinase pathway. It could be relevant in conditions such as stroke or neurodegenerative diseases .

- In addition to neuroprotection, it delays preconditioning, reduces infarct size, and prevents cardiac ischemia. These cardioprotective properties make it an interesting candidate for cardiovascular research .

- Researchers have optimized a series of potent SERDs, leading to the discovery of a compound related to our target. This compound shows promising antitumor activity in breast cancer xenograft models, warranting clinical evaluation .

- Derivatives derived from pyrrolidine and indole have been investigated for their in vitro antitubercular activity. Although not directly related to our compound, this highlights the broader potential of pyrrolidine-based structures in combating infectious diseases .

- The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .

Antitumor Activity

Neuroprotection

Cardioprotection

Selective Estrogen Receptor Degraders (SERDs)

Antitubercular Activity

Enantioselective Binding to Proteins

Mecanismo De Acción

Target of Action

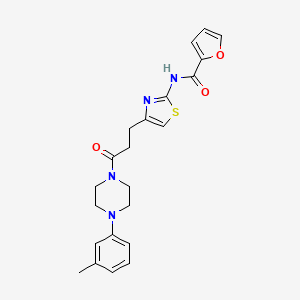

Compounds with a similar pyrrolidine structure have been reported to show nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling.

Mode of Action

It’s suggested that the chiral moiety of similar compounds influences kinase inhibition . This implies that the compound may interact with its targets (like CK1γ and CK1ε) and inhibit their activity, leading to changes in the downstream cellular processes.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibiting CK1γ and CK1ε can disrupt the Wnt signaling pathway, which plays a critical role in cell proliferation and differentiation .

Pharmacokinetics

Compounds with a similar pyrrolidine structure have been synthesized to modify their pharmacokinetic profile . The pyrrolidine ring’s stereogenicity can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Result of Action

Similar compounds have been reported to act as neuroprotectants and prevent neuronal cell death induced by the pi3-kinase pathway .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates . .

Propiedades

IUPAC Name |

5-[(3,4-dichlorophenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N4OS/c1-9-19-16-22(20-9)15(23)14(24-16)13(21-6-2-3-7-21)10-4-5-11(17)12(18)8-10/h4-5,8,13,23H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMUUOZITCRBHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2753519.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid](/img/structure/B2753523.png)

![N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2753527.png)

![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2753529.png)

![(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2753535.png)

![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753537.png)

![6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2753540.png)

![2,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2753541.png)